SDZ-208-912 mesylate

Description

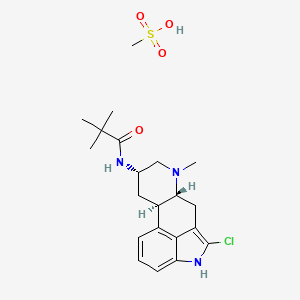

Structure

3D Structure of Parent

Properties

CAS No. |

137639-61-3 |

|---|---|

Molecular Formula |

C21H30ClN3O4S |

Molecular Weight |

456.0 g/mol |

IUPAC Name |

N-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide;methanesulfonic acid |

InChI |

InChI=1S/C20H26ClN3O.CH4O3S/c1-20(2,3)19(25)22-11-8-13-12-6-5-7-15-17(12)14(18(21)23-15)9-16(13)24(4)10-11;1-5(2,3)4/h5-7,11,13,16,23H,8-10H2,1-4H3,(H,22,25);1H3,(H,2,3,4)/t11-,13+,16+;/m0./s1 |

InChI Key |

VJNADDFOCSDFST-DCVVAIBKSA-N |

Isomeric SMILES |

CC(C)(C)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=C(NC4=CC=CC2=C34)Cl)N(C1)C.CS(=O)(=O)O |

Canonical SMILES |

CC(C)(C)C(=O)NC1CC2C(CC3=C(NC4=CC=CC2=C34)Cl)N(C1)C.CS(=O)(=O)O |

Origin of Product |

United States |

Pharmacological Characterization and Receptor Interactions of Sdz 208 912 Mesylate

Dopaminergic Receptor Affinities and Activities

SDZ-208-912 mesylate is an aminoergoline derivative that demonstrates significant interactions with central dopaminergic systems. nih.gov Its pharmacological profile is primarily defined by its activity at dopamine (B1211576) D2 and D3 receptors.

SDZ-208-912 is characterized as a partial agonist at dopamine D2 receptors. nih.govpsychiatryonline.org This means it possesses an intermediate level of intrinsic activity, acting as a dopamine "buffer." It can reduce dopaminergic activity when levels are excessively high and increase it when they are low. nih.gov This profile is supported by in vivo studies where, unlike full antagonists, it shows a lack of significant cataleptogenic activity while still inhibiting behaviors induced by dopamine agonists like apomorphine (B128758). nih.gov

Research confirms that SDZ-208-912 exhibits a high affinity for central dopamine D2 receptors in in-vitro binding assays. nih.govnih.gov Studies utilizing radioligand binding techniques with ³H-spiperone have demonstrated its potent interaction with this receptor subtype. nih.gov This high affinity is a key characteristic that enables its function as a modulator of the dopaminergic system.

Table 1: In Vitro Receptor Profile of SDZ-208-912 This table is interactive. You can sort and filter the data.

| Receptor Subtype | Radioligand Used | Affinity Finding | Reference |

| Dopamine D2 | ³H-spiperone | High | nih.gov |

| 5-HT1A | ³H-8-OH-DPAT | Lower than D2 | nih.gov |

| Alpha 2 | ³H-idazoxane | High | nih.gov |

When compared to its structural analog, SDZ 208-911, SDZ-208-912 displays a considerably lower degree of agonistic activity at the D2 receptor. nih.gov Biochemical studies highlight this difference. For instance, in reserpine-pretreated rats, SDZ 208-911 effectively reduced striatal DOPA formation with an efficacy similar to the full D2 agonist quinpirole (B1680403). nih.gov In contrast, SDZ-208-912 produced only a partial reduction in DOPA formation, even at the highest doses tested. nih.gov Furthermore, while SDZ 208-911 could partially reverse the gamma-butyrolactone (B3396035) (GBL)-induced increase in striatal DOPA accumulation, SDZ-208-912 was inactive on its own in this model. nih.gov

Table 2: Comparative Agonist Activity on Striatal DOPA Formation This table is interactive. You can sort and filter the data.

| Compound | Model | Effect on DOPA Formation | Agonist Activity Level | Reference |

| SDZ-208-912 | Reserpine-pretreated rats | Partial reduction (-32%) | Low Partial Agonist | nih.gov |

| SDZ 208-911 | Reserpine-pretreated rats | Significant reduction (~-80%) | High Partial Agonist | nih.gov |

| Quinpirole | Reserpine-pretreated rats | Significant reduction (~-80%) | Full Agonist | nih.gov |

| SDZ-208-912 | GBL-treated rats | Inactive (per se) | Low Partial Agonist | nih.gov |

| SDZ 208-911 | GBL-treated rats | Partial reversal (~50%) | High Partial Agonist | nih.gov |

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that signals through the Gαi subunit. idrblab.netgoogle.com Activation of the D2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). idrblab.netrcsb.org As a partial agonist, SDZ-208-912 modulates this signaling pathway by partially activating the G-protein coupling mechanism. This results in a submaximal inhibition of adenylyl cyclase compared to a full agonist. This modulatory effect on the cAMP signaling cascade is a fundamental aspect of its mechanism of action. google.comresearchgate.net

Dopamine D3 Receptor Interactions

Functional Agonistic Properties at Human Dopamine D3 Receptors

SDZ-208-912 is an aminoergoline derivative that demonstrates partial agonist activity at dopamine D2 receptors. nih.gov While specific quantitative data on its functional agonistic properties solely at human dopamine D3 receptors is not extensively detailed in the provided search results, its characterization as a dopamine D2 and/or D3 partial agonist is consistently noted. google.com Partial agonists are compounds that bind to and activate a given receptor, but have only partial efficacy at the receptor relative to a full agonist. This suggests that SDZ-208-912 can modulate dopamine signaling, potentially offering a stabilizing effect in conditions of dopamine dysregulation.

Biochemical studies in rats have shown that SDZ-208-912 has a complex interaction with dopamine systems. In reserpine-pretreated rats, it produced only a partial reduction in striatal DOPA formation, indicating a lower efficacy compared to full D2 agonists like quinpirole. nih.gov However, in non-pretreated rats, it elevated striatal DOPA accumulation, an effect more akin to an antagonist. nih.gov This dual activity is characteristic of partial agonists, which can act as either functional agonists or antagonists depending on the level of endogenous dopaminergic tone.

Intrinsic Activity Profile Compared to Other Partial Agonists

The intrinsic activity of a partial agonist refers to its ability to produce a submaximal response even at full receptor occupancy. SDZ-208-912 is consistently described as having a lower intrinsic activity compared to its structural analog, SDZ-208-911. nih.gov

Studies comparing the effects of SDZ-208-912 with other dopamine agonists have provided further insight into its activity profile. For instance, in studies on eye blink rates in monkeys, SDZ-208-912, along with another partial agonist terguride (B126555), did not significantly increase blink rates, unlike high-efficacy dopamine agonists. researchgate.net This finding supports its classification as a low-efficacy or partial agonist.

The partial agonism of SDZ-208-912 is a key feature that distinguishes it from both full dopamine agonists and antagonists. While full agonists robustly stimulate dopamine receptors, and antagonists block them, partial agonists like SDZ-208-912 can modulate receptor activity, potentially leading to a more balanced physiological response. This property has been a focus of interest for its potential therapeutic applications.

Other Monoaminergic Receptor Affinities

Central Alpha-2 Adrenergic Receptor Affinity

SDZ-208-912 also demonstrates high affinity for central alpha-2 adrenergic receptors. nih.gov Alpha-2 adrenoceptors are primarily located presynaptically and are involved in the negative feedback regulation of norepinephrine (B1679862) release. ebi.ac.ukwikipedia.org The interaction of SDZ-208-912 with these receptors could lead to a modulation of noradrenergic neurotransmission. In line with this, studies have shown that SDZ-208-912 can elevate DOPA accumulation in noradrenaline-rich cortical brain regions. nih.gov

Ligand Binding Methodologies and Quantitative Analysis

In Vitro Receptor Binding Assays (e.g., using 3H-Spiperone, 3H-8-OH-DPAT, 3H-Idazoxane)

The characterization of the receptor binding profile of SDZ-208-912 has been achieved through in vitro receptor binding assays using radiolabeled ligands. These assays are fundamental in determining the affinity of a compound for specific receptor subtypes.

³H-Spiperone: This radioligand is commonly used to label dopamine D2 receptors. nih.govnih.gov Competition binding assays with ³H-spiperone have been employed to determine the affinity of SDZ-208-912 for the D2 receptor. nih.gov

³H-8-OH-DPAT: This is a selective radioligand for the serotonin (B10506) 5-HT1A receptor. nih.gov Binding assays using ³H-8-OH-DPAT have been utilized to quantify the affinity of SDZ-208-912 for this receptor subtype. nih.gov

³H-Idazoxane: This radioligand is used to label alpha-2 adrenergic receptors. nih.gov The high affinity of SDZ-208-912 for central alpha-2 receptors was determined using binding studies with ³H-idazoxane. nih.gov

These ligand binding studies provide quantitative data (such as Ki values) that describe the affinity of SDZ-208-912 for different monoaminergic receptors, offering a detailed understanding of its pharmacological profile.

Determination of Receptor Occupancy in Experimental Models

The in vivo interaction of SDZ-208-912 with central dopamine receptors, particularly the D2 receptor subtype, has been inferred through a variety of experimental models that assess the functional consequences of receptor binding. While direct quantitative measurements of receptor occupancy for this compound using techniques such as Positron Emission Tomography (PET) or ex vivo autoradiography are not extensively reported in publicly available scientific literature, a substantial body of evidence from neurochemical and behavioral studies provides insight into its engagement with dopamine receptors in vivo.

Studies in rodent models have been pivotal in characterizing the in vivo effects of SDZ-208-912. These experiments typically involve the administration of the compound followed by the measurement of neurochemical markers of dopamine receptor activity or the observation of specific behavioral patterns known to be modulated by dopamine receptor stimulation or blockade.

One key approach to assessing in vivo dopamine D2 receptor interaction is the measurement of dopamine synthesis and metabolism. In non-pretreated rats, SDZ-208-912 has been shown to elevate the accumulation of 3,4-dihydroxyphenylacetic acid (DOPA) in the striatum, an effect indicative of antagonist-like activity at dopamine autoreceptors. psychogenics.com For instance, in one study, SDZ-208-912 was as potent and efficacious as the typical antipsychotic haloperidol (B65202) in increasing striatal DOPA accumulation, suggesting a significant level of interaction with presynaptic D2 receptors. psychogenics.com

However, in experimental models where dopaminergic tone is depleted, such as in reserpine-pretreated rats, SDZ-208-912 exhibits partial agonist properties. In these models, it produced only a partial reduction in striatal DOPA formation at the highest doses tested, in contrast to full agonists like quinpirole. psychogenics.com This dual activity, behaving as an antagonist at autoreceptors in a normal dopaminergic state and as a partial agonist at postsynaptic receptors in a dopamine-depleted state, is a hallmark of its in vivo receptor interaction profile.

Further evidence of its engagement with D2 receptors comes from studies on gamma-butyrolactone (GBL)-induced increases in striatal DOPA accumulation. While the full agonist quinpirole completely reversed the GBL-induced increase, SDZ-208-912 was inactive on its own in this model, highlighting its lower intrinsic activity compared to full agonists. psychogenics.com However, it was able to partially reverse the inhibitory effect of apomorphine on GBL-induced DOPA accumulation, consistent with its partial agonist nature. nih.gov

Behavioral models in rodents also provide indirect evidence of receptor engagement. SDZ-208-912 is effective in inhibiting conditioned avoidance responding, a classic screening test for antipsychotic-like activity, with a potency comparable to haloperidol. nih.gov This suggests that the compound achieves a sufficient level of D2 receptor occupancy to produce this therapeutic-like effect. Crucially, it does so without inducing catalepsy, a behavioral side effect associated with high levels of D2 receptor blockade by classical neuroleptics. nih.gov This separation between therapeutic-like effects and motor side effects implies a moderate degree of receptor occupancy or a functional selectivity that differs from typical antipsychotics.

In 6-hydroxydopamine (6-OHDA)-lesioned rats, a model of Parkinson's disease, SDZ-208-912 induces contralateral circling behavior. nih.gov This effect is indicative of a direct agonist action on supersensitive postsynaptic D2 receptors in the dopamine-denervated striatum. The degree of this agonist activity was observed to be less than its structural analog SDZ-208-911. nih.gov

While specific percentage occupancy values are not available, the collective findings from these experimental models strongly indicate that SDZ-208-912 achieves biologically relevant occupancy of central dopamine D2 receptors in vivo. The functional outcome of this occupancy is context-dependent, varying with the prevailing dopaminergic tone of the experimental model.

Table of In Vivo Effects of SDZ-208-912 Indicative of Receptor Interaction

| Experimental Model | Measured Effect | Implied Receptor Interaction |

| Non-pretreated rats | Elevation of striatal DOPA accumulation | Antagonist-like activity at D2 autoreceptors |

| Reserpine-pretreated rats | Partial reduction of striatal DOPA formation | Partial agonist activity at postsynaptic D2 receptors |

| GBL-treated rats | Inactive alone; partial reversal of apomorphine's effect | Low intrinsic activity; partial agonism |

| Conditioned avoidance responding | Inhibition of response | Occupancy of D2 receptors sufficient for antipsychotic-like effect |

| 6-OHDA-lesioned rats | Induction of contralateral circling | Agonist activity at supersensitive postsynaptic D2 receptors |

Preclinical Behavioral and Neurobiological Studies of Sdz 208 912 Mesylate in Animal Models

Assessment of Atypical Neuroleptic-like Properties in Rodents

SDZ-208-912 has been shown to exhibit a profile in rodents that distinguishes it from classical neuroleptic drugs. Its activity in models predictive of antipsychotic efficacy is not accompanied by a liability for certain motor side effects, a hallmark of atypicality.

In animal models, behaviors induced by the dopamine (B1211576) agonist apomorphine (B128758), such as stereotyped gnawing in rats, are used to screen for dopamine receptor antagonism, a key feature of antipsychotic drugs. Research indicates that SDZ-208-912 is a potent inhibitor of apomorphine-induced gnawing behavior. nih.gov Studies have demonstrated that its potency in this assay is comparable to that of the conventional antipsychotic, haloperidol (B65202). nih.gov

Conditioned avoidance responding (CAR) is a behavioral paradigm used to predict the clinical efficacy of antipsychotic agents. nih.gov In this test, an animal learns to avoid an aversive stimulus by responding to a preceding signal. The ability of a compound to inhibit this avoidance response, without simply suppressing motor function, is correlated with antipsychotic activity. nih.gov Preclinical studies have established that SDZ-208-912 is an effective inhibitor of conditioned avoidance responding in rodents, showing an efficacy equivalent to that of haloperidol. nih.gov

Catalepsy in rodents, a state of motor immobility and waxy flexibility, is often induced by typical neuroleptic drugs and is considered a predictor of extrapyramidal side effects in humans. A defining feature of atypical antipsychotics is a reduced tendency to induce catalepsy. Investigations into the pharmacological profile of SDZ-208-912 have found that the compound is essentially devoid of cataleptogenic activity in rodents. nih.gov This separation between the inhibition of conditioned behaviors and the lack of catalepsy supports its classification as having an atypical neuroleptic-like profile. nih.gov

Table 1: Comparative Behavioral Profile of SDZ-208-912 and Haloperidol in Rodent Models

| Behavioral Assay | SDZ-208-912 | Haloperidol (Typical Neuroleptic) | Reference |

|---|---|---|---|

| Inhibition of Apomorphine-Induced Gnawing | Potent inhibitor | Potent inhibitor | nih.gov |

| Inhibition of Conditioned Avoidance Responding | Potent inhibitor | Potent inhibitor | nih.gov |

| Induction of Catalepsy | Essentially inactive | Active | nih.gov |

Effects on Conditioned Avoidance Responding

Modulation of Central Monoamine Systems In Vivo

The behavioral effects of SDZ-208-912 are underpinned by its actions on brain neurotransmitter systems, particularly the dopamine system. In vivo studies have measured the compound's impact on dopamine metabolites and precursors in key brain regions.

Homovanillic acid (HVA) is a major metabolite of dopamine, and its levels in the brain, particularly in the striatum, are often used as an index of dopamine turnover. nih.govhmdb.ca Blockade of dopamine D2 receptors by antipsychotic drugs typically leads to a compensatory increase in the synthesis and metabolism of dopamine, resulting in elevated HVA levels. nih.gov Studies have confirmed that administration of SDZ-208-912 leads to an elevation of HVA levels in the striatum of rodents, an effect consistent with dopamine receptor antagonism. nih.gov

L-DOPA is the metabolic precursor to dopamine. scribd.com Measuring its formation and accumulation provides insight into the rate of dopamine synthesis. The effects of SDZ-208-912 on L-DOPA are complex, reflecting its partial dopamine agonist properties. nih.govnih.gov In untreated rats, SDZ-208-912 was found to elevate the accumulation of striatal L-DOPA, with a potency and efficacy similar to haloperidol. nih.gov

However, in other models, its partial agonist character is more apparent. For instance, in rats pretreated with reserpine, SDZ-208-912 produced only a partial reduction of striatal L-DOPA formation at the highest dose tested. nih.gov Furthermore, while full dopamine agonists inhibit the increase in L-DOPA formation induced by gamma-butyrolactone (B3396035) (GBL), SDZ-208-912 only partially reverses the inhibitory effect of apomorphine on this GBL-induced activity. nih.gov

Table 2: Effects of SDZ-208-912 on Striatal Dopamine Markers

| Biochemical Marker | Effect of SDZ-208-912 | Experimental Context | Reference |

|---|---|---|---|

| Homovanillic Acid (HVA) | Elevation | Standard in vivo measurement | nih.gov |

| L-DOPA Accumulation | Elevation | Non-pretreated rats | nih.gov |

| L-DOPA Formation | Partial reduction (-32%) | Reserpine-pretreated rats | nih.gov |

| GBL-induced L-DOPA activity | Partial reversal of apomorphine's inhibition | Gamma-butyrolactone model | nih.gov |

Impact on Prolactin Secretion

Studies have demonstrated that SDZ-208-912 mesylate has a notable impact on prolactin secretion. Research in rodents indicates that both SDZ-208-912 and a related compound, SDZ-208-911, strongly inhibit the secretion of this hormone. nih.gov This effect is consistent with the compound's activity as a partial agonist at dopamine D2 receptors, which are known to play a crucial role in the regulation of prolactin release. nih.gov

Influence on Cortical DOPA Accumulation in Noradrenaline-Rich Brain Regions

This compound has been shown to influence the synthesis of dopamine in specific brain regions. In line with its high affinity for central alpha-2 receptors, the compound dose-dependently increases the accumulation of DOPA (a precursor to dopamine) in the noradrenaline-rich cortical areas of the brain. nih.gov This suggests an interaction with noradrenergic systems, which can in turn modulate dopamine synthesis. nih.gov

Decreased 5-HT Synthesis Rate in Limbic Brain Regions

Research has revealed that this compound can decrease the synthesis rate of 5-hydroxytryptamine (5-HT), also known as serotonin (B10506), in the limbic regions of the brain. nih.gov This effect is attributed to the compound's affinity for 5-HT1A receptor sites. nih.gov The reduction in 5-HT synthesis is observed through the measurement of 5-HTP accumulation. nih.gov

Motor and Exploratory Behavior Assessments in Animal Models

Reduction of Locomotor Activity in Non-Pretreated Rats

In studies involving non-pretreated rats, this compound has been observed to cause a reduction in locomotor activity. nih.gov Along with related partial dopamine receptor agonists like SDZ-208-911 and terguride (B126555), SDZ-208-912 reduced physical activity to approximately 10-20% of that seen in control animals. nih.gov

Induction of Contralateral Circling Behavior in 6-Hydroxydopamine-Lesioned Animals

A key indicator of dopamine agonist activity is the induction of contralateral circling behavior in animals with unilateral 6-hydroxydopamine lesions, which model Parkinson's disease. SDZ-208-912 has been shown to induce this behavior, providing evidence for its partial agonistic activity at dopamine D2 receptors. nih.gov This effect contrasts with the action of dopamine antagonists like haloperidol. nih.gov

Analysis of Spontaneous Eye Blink Rate in Primates (e.g., Cynomolgus monkeys)

The spontaneous eye blink rate in primates is recognized as a behavior modulated by the dopaminergic system. nih.govnih.gov Studies in cynomolgus monkeys have categorized SDZ-208-912 as a low-efficacy partial dopamine agonist. researchgate.net Unlike high-efficacy dopamine agonists that produce significant, dose-related increases in blink rate, SDZ-208-912, along with another partial agonist, terguride, did not cause a significant elevation in eye blink rates. researchgate.net

Data Tables

Table 1: Effect of this compound on Neurotransmitter Synthesis

| Brain Region | Neurotransmitter System | Effect of this compound | Reference |

| Noradrenaline-rich cortical regions | Dopamine (via DOPA) | Increased accumulation | nih.gov |

| Limbic brain regions | Serotonin (5-HT) | Decreased synthesis rate | nih.gov |

Table 2: Behavioral Effects of this compound in Animal Models

| Animal Model | Behavior Assessed | Observed Effect of this compound | Reference |

| Non-pretreated rats | Locomotor activity | Reduction to 10-20% of control | nih.gov |

| 6-Hydroxydopamine-lesioned animals | Contralateral circling | Induction of behavior | nih.gov |

| Cynomolgus monkeys | Spontaneous eye blink rate | No significant elevation | researchgate.net |

Electrophysiological Investigations of Neuronal Activity

Electrophysiological studies in animal models have been crucial in characterizing the effects of this compound on the central nervous system. Investigations using extracellular single-unit recordings in chloral (B1216628) hydrate-anesthetized rats have focused on its impact on dopamine neurons located in the substantia nigra pars compacta, a key region for motor control and dopamine signaling.

When administered intravenously, SDZ-208-912 demonstrated a modest effect on the firing rate of these dopaminergic neurons. Research shows that SDZ-208-912 produced only a slight reduction in the neuronal firing rate, calculated at approximately 16%. nih.gov This contrasts with other partial dopamine agonists like SDZ 208-911 and terguride, which depressed firing rates more substantially by 42% and 53%, respectively. nih.gov Furthermore, the full D2 receptor agonist apomorphine completely inhibited cell firing, highlighting the partial agonist nature of SDZ-208-912. nih.gov

An interesting observation was a biphasic response in some neurons following SDZ-208-912 administration. nih.gov In these instances, a weak depression of firing activity was noted at lower doses, an effect that subsequently diminished or disappeared at higher doses. nih.gov This complex dose-response relationship underscores the compound's partial agonist profile at dopamine D2 receptors.

Table 1: Comparative Effects of Dopamine Agonists on the Firing Rate of Substantia Nigra Pars Compacta Dopamine Neurons

| Compound | Type | Effect on Firing Rate | Notes |

| SDZ-208-912 | Partial Agonist | ~16% depression | Some cells displayed a biphasic response. nih.gov |

| SDZ 208-911 | Partial Agonist | ~42% depression | More pronounced effect than SDZ-208-912. nih.gov |

| Terguride | Partial Agonist | ~53% depression | More pronounced effect than SDZ-208-912. nih.gov |

| Apomorphine | Full Agonist | Complete inhibition | Demonstrates the maximal possible response. nih.gov |

Dopamine neurons can exhibit two distinct firing patterns: a steady, tonic firing and an intermittent, high-frequency phasic or "burst" firing. nih.govfrontiersin.org Neuronal bursting is considered particularly significant as it is associated with a much greater release of dopamine into the synapse compared to tonic firing. frontiersin.org The modulation of this bursting activity is a key mechanism through which antipsychotic drugs and partial agonists are thought to exert their therapeutic effects. researchgate.net

Studies on other dopamine D2 receptor partial agonists, such as bifeprunox (B1207133) and aripiprazole (B633), have shown that they can significantly suppress the bursting activity of dopaminergic neurons in the ventral tegmental area (VTA). researchgate.net For instance, bifeprunox and aripiprazole were found to reduce bursting activity by 95% and 77%, respectively. researchgate.net While the effect of SDZ-208-912 on the rate of neuronal firing has been documented, its specific impact on the pattern of firing, particularly neuronal bursting, is not detailed in the available research. However, the pronounced effect of other partial agonists on this parameter suggests it is a critical area of investigation for understanding the full electrophysiological profile of compounds like SDZ-208-912.

Modulation of Dopaminergic Neuronal Firing Activity

Research into Functional Adaptations and Efficacy Over Time

A significant area of preclinical research involves understanding how the efficacy of a compound is maintained over time. For partial dopamine agonists, a potential challenge is the development of tolerance or loss of efficacy with chronic use. This phenomenon is often linked to receptor desensitization, a process where the receptor becomes less responsive to the agonist after repeated exposure.

SDZ-208-912 is included in a class of partial agonists for the dopamine D2 and/or D3 receptors that have been observed to demonstrate a potential loss of efficacy with repeated administration. google.com The likely mechanism proposed for this reduction in therapeutic effect over time is receptor desensitization. google.com This characteristic is not unique to SDZ-208-912 but is a recognized feature for a range of partial agonists used in treating conditions like schizophrenia and bipolar depression, where initial therapeutic benefits may diminish with continued treatment. google.com

To assess the potential therapeutic utility of SDZ-208-912 in the context of substance use disorders, its effects have been examined in animal models of psychostimulant-induced behaviors.

Cocaine Self-Administration: Research into the interaction between partial dopamine agonists and the reinforcing effects of cocaine provides insight into their functional activity. A study on SDZ 208-911, a very close structural analog of SDZ-208-912, found that it dose-dependently increased the self-administration of intravenous cocaine in rats. nih.gov This outcome is similar to that seen with dopamine antagonists. The interpretation is that the partial agonist acts as a functional antagonist in the presence of high synaptic dopamine levels induced by cocaine, thereby reducing the reinforcing efficacy of each cocaine infusion and prompting the animal to increase its intake to achieve the desired effect. nih.gov These findings suggest that some partial agonists may function as dopamine antagonists when dopamine function is pharmacologically heightened. nih.gov

d-Amphetamine-Induced Locomotor Hyperactivity: The ability of a compound to counteract the locomotor-stimulating effects of d-amphetamine is a common screening test for potential antipsychotic activity. Research findings indicate that partial dopamine D2 receptor agonists, including SDZ-208-912, can produce an atypical inhibition of d-amphetamine-induced locomotor hyperactivity and stereotypy. This suggests that SDZ-208-912 can functionally antagonize the hyper-dopaminergic state created by amphetamine, which is consistent with its partial agonist profile.

Table 2: Summary of SDZ-208-912 and Analogs on Psychostimulant-Induced Behaviors

| Behavior Model | Compound Studied | Observed Effect | Implied Mechanism |

| Cocaine Self-Administration | SDZ 208-911 (analog) | Increased cocaine intake. nih.gov | Functional antagonism in a high-dopamine state, reducing cocaine's reinforcing efficacy. nih.gov |

| d-Amphetamine-Induced Hyperactivity | SDZ-208-912 | Inhibition of hyperactivity. | Functional antagonism of amphetamine's effects. |

Comparative Pharmacological Profiling of Sdz 208 912 Mesylate

Differentiation from Other Partial Dopamine (B1211576) Receptor Agonists

SDZ-208-912 mesylate, an amino-ergoline derivative, distinguishes itself from other partial dopamine receptor agonists through a unique pharmacological profile characterized by its specific degree of intrinsic activity and receptor affinity.

SDZ 208-911: SDZ-208-912 and its structural analog, SDZ 208-911, both exhibit partial agonist activity at dopamine D2 receptors. However, SDZ 208-911 is considerably more agonistic than SDZ-208-912. nih.gov This is evidenced by the stronger inhibition of prolactin secretion and more pronounced contralateral circling behavior in 6-hydroxydopamine-lesioned animal models induced by SDZ 208-911. nih.gov Furthermore, while both compounds elevate striatal homovanillic acid levels, indicating neuroleptic-like properties, their interaction with dopamine synthesis modulation differs. SDZ 208-911 can reduce the elevation of striatal L-dopa formation induced by gamma-butyrolactone (B3396035) (GBL), whereas SDZ-208-912 partially reverses the inhibitory effect of apomorphine (B128758) on GBL activity. nih.gov In reserpine-pretreated rats, SDZ 208-911 demonstrates a more potent reduction in striatal DOPA formation compared to the partial reduction seen with SDZ-208-912. nih.gov

Terguride (B126555): Terguride, another ergoline (B1233604) derivative, also functions as a partial dopamine agonist. In comparative studies, terguride and SDZ 208-911 show similar efficacy in reducing striatal DOPA formation in reserpinized rats, a measure of their agonist activity. nih.gov In contrast, SDZ-208-912 produces only a partial reduction in this measure at the highest doses tested. nih.gov Both SDZ-208-912 and terguride were found not to produce significant, dose-related elevations in eye blink rate in cynomolgus monkeys, a characteristic that differentiates them from high-efficacy dopamine agonists. researchgate.net While both have high affinity for D2 receptors, their effects on dopamine synthesis in non-pretreated rats show that SDZ-208-912 can be as potent and efficacious as haloperidol (B65202) in elevating striatal DOPA accumulation, whereas terguride's effect is less pronounced in this specific assay. nih.gov

Aripiprazole (B633): Aripiprazole is a well-characterized partial agonist at the dopamine D2 receptor. In vitro comparative analyses have shown that aripiprazole's intrinsic activity is higher than that of SDZ-208-912. nih.govnih.gov Conversely, aripiprazole's antagonist activity is less than that of SDZ-208-912. nih.gov This suggests that SDZ-208-912 has a lower ceiling of agonistic effect and a more pronounced antagonistic component in the presence of a full agonist like dopamine. nih.gov These differences in intrinsic activity may underlie the varying clinical outcomes and side-effect profiles of such compounds. nih.gov

Bifeprunox (B1207133): Bifeprunox is another partial dopamine agonist that has been compared to SDZ-208-912. Studies on clonal cell lines expressing human dopamine D2 receptors have shown that bifeprunox possesses a higher intrinsic activity than aripiprazole, and consequently, a significantly higher intrinsic activity than SDZ-208-912. nih.govnih.gov The antagonist activity of bifeprunox is lower than that of aripiprazole and SDZ-208-912. nih.gov

Roxindole (B1679591): Roxindole is described as a selective agonist of presynaptic dopamine D2 autoreceptors. nih.gov It is also classified as a low-efficacy dopamine agonist. researchgate.net Like SDZ-208-912 and terguride, roxindole did not produce significant elevations in eye blink rate in monkeys, a behavioral measure that distinguishes them from more potent agonists. researchgate.net While both are considered partial agonists, their primary mechanisms and receptor selectivities may differ, with roxindole noted for its potent and selective actions at presynaptic D2 receptors. nih.gov

| Compound | Primary Target(s) | Relative Intrinsic Activity (vs. Dopamine) | Key Differentiating Features from SDZ-208-912 |

|---|---|---|---|

| This compound | Dopamine D2, 5-HT1A, α2-adrenergic receptors | Low | Reference compound |

| SDZ 208-911 | Dopamine D2, 5-HT1A, α2-adrenergic receptors | Higher than SDZ-208-912 | Considerably more agonistic; stronger inhibition of prolactin secretion. nih.gov |

| Terguride | Dopamine D2, 5-HT1A receptors | Higher than SDZ-208-912 | More potent reduction of striatal DOPA formation in reserpinized rats. nih.gov |

| Aripiprazole | Dopamine D2, 5-HT1A receptors | Higher than SDZ-208-912 | Higher intrinsic activity and lower antagonist activity. nih.govnih.gov |

| Bifeprunox | Dopamine D2, 5-HT1A receptors | Higher than Aripiprazole and SDZ-208-912 | Significantly higher intrinsic activity and lower antagonist activity. nih.govnih.gov |

| Roxindole | Dopamine D2 autoreceptors, 5-HT1A receptors | Low | Noted for selective agonistic action at presynaptic D2 autoreceptors. nih.gov |

Comparison of Behavioral and Biochemical Profiles with Haloperidol

The pharmacological profile of this compound presents a stark contrast to that of the conventional antipsychotic, haloperidol, a potent dopamine D2 receptor antagonist.

Behavioral Profile: A key behavioral differentiator is the induction of catalepsy, a state of motor immobility often associated with classical neuroleptics. While haloperidol is a potent inducer of catalepsy, SDZ-208-912 is reported to be essentially devoid of cataleptogenic activity in rodents. nih.gov This is a significant distinction, suggesting a lower propensity for extrapyramidal side effects. However, in tests of antipsychotic-like activity, such as the inhibition of apomorphine-induced gnawing behavior and conditioned avoidance responding, SDZ-208-912 is equipotent to haloperidol. nih.gov In contrast to haloperidol, which typically elevates prolactin levels by blocking dopamine's inhibitory control, SDZ-208-912, due to its partial agonist nature, strongly inhibits prolactin secretion. nih.gov Furthermore, SDZ-208-912 induces contralateral circling behavior in 6-hydroxydopamine-lesioned animals, an effect indicative of dopamine agonist activity, which is not observed with haloperidol. nih.gov

Biochemical Profile: Biochemically, both SDZ-208-912 and haloperidol demonstrate high affinity for central D2 receptors in vitro and cause an elevation of striatal homovanillic acid (HVA) levels, a primary dopamine metabolite. nih.gov The increase in HVA is a common feature of drugs that block or functionally antagonize dopamine receptors, leading to a compensatory increase in dopamine turnover. In non-pretreated rats, SDZ-208-912 was found to be as potent and efficacious as haloperidol in elevating striatal DOPA accumulation, further highlighting its antagonist-like properties in a normal dopaminergic state. nih.gov However, the underlying mechanisms differ. Haloperidol acts as a pure antagonist, blocking the receptor, while SDZ-208-912's effects are a result of its partial agonism, where it can act as a functional antagonist in the presence of high endogenous dopamine levels.

| Parameter | This compound | Haloperidol |

|---|---|---|

| Behavioral Effects | ||

| Catalepsy Induction | Essentially devoid of activity. nih.gov | Potent inducer. |

| Inhibition of Apomorphine-Induced Gnawing | Equipotent to haloperidol. nih.gov | Potent inhibitor. |

| Conditioned Avoidance Responding | Equipotent to haloperidol. nih.gov | Potent inhibitor. |

| Effect on Prolactin Secretion | Strongly inhibits. nih.gov | Elevates. |

| Circling in 6-OHDA Lesioned Rats | Induces contralateral circling. nih.gov | No induction. |

| Biochemical Effects | ||

| Dopamine D2 Receptor Binding | High affinity. nih.gov | High affinity. |

| Striatal Homovanillic Acid (HVA) Levels | Elevates. nih.gov | Elevates. |

| Striatal DOPA Accumulation (non-pretreated) | Elevates; as potent and efficacious as haloperidol. nih.gov | Elevates. |

Structure-Activity Relationship Analysis within Amino-Ergoline Derivatives

SDZ-208-912 belongs to the class of amino-ergoline derivatives, which are characterized by an ergoline ring system with an amino substituent at the 8-alpha position. The structure-activity relationships (SAR) within this class reveal how subtle modifications to the ergoline scaffold can significantly alter the pharmacological profile, particularly the balance between agonist and antagonist properties at the dopamine D2 receptor.

The core ergoline structure provides a rigid framework that mimics the conformation of dopamine, allowing for high-affinity binding to D2 receptors. The nature of the substituent at the 8-alpha position is crucial in determining the degree of intrinsic activity. In the case of SDZ-208-912, the N-[ (8-alpha)-2-chloro-6-methylergoline-8-yl]-2,2-dimethylpropanamide structure confers partial agonist properties. nih.gov

A direct comparison with its close analog, SDZ 208-911 (N-[(8-alpha)-2,6-dimethylergoline-8-yl]-2,2-dimethylpropanamide), highlights the importance of the substituent at the C2 position of the ergoline ring. The substitution of a chloro group in SDZ-208-912 for a methyl group in SDZ 208-911 results in a marked decrease in dopamine agonist activity. nih.gov SDZ 208-911 is described as being considerably more agonistic than SDZ-208-912, demonstrating that this position is a key modulator of intrinsic efficacy within this chemical series. nih.gov This suggests that the electronic and steric properties of the C2 substituent play a critical role in the conformational changes of the D2 receptor upon binding, which in turn dictates the level of G-protein activation.

The partial agonism of these amino-ergolines is a defining feature that separates them from both full dopamine agonists and pure antagonists. This intermediate level of efficacy is thought to arise from the compound's ability to stabilize a receptor conformation that is only partially active, or to differentiate between different signaling pathways coupled to the D2 receptor. The development of compounds like SDZ-208-912 and SDZ 208-911 represented an effort to create agents that could normalize dopaminergic neurotransmission, acting as antagonists in hyperdopaminergic states and as agonists in hypodopaminergic states, a concept central to the development of third-generation antipsychotics.

Advanced Research Directions and Future Perspectives for Sdz 208 912 Mesylate

Exploration of Intracellular Signaling Pathways and Molecular Targets Beyond Primary Receptors

Future research should aim to dissect the specific contributions of these non-dopaminergic targets to the compound's effects. For instance, its action on α2-receptors could explain its influence on noradrenaline-rich cortical brain regions, where it has been observed to elevate DOPA accumulation. nih.gov Similarly, its interaction with 5-HT1A receptors may underlie its effects on serotonin (B10506) synthesis in the limbic system. nih.gov

The intracellular signaling cascades initiated by SDZ-208-912 binding are another critical area for exploration. The dopamine (B1211576) D2 receptor, its primary target, is known to couple with G proteins to inhibit adenylyl cyclase, modulating the cAMP signaling pathway. idrblab.net Advanced research could investigate downstream effectors beyond this primary pathway. Potential signaling pathways that warrant investigation include the Heterotrimeric G-protein signaling pathways (involving Gαi, Gs, Gq, and Go subunits) and interactions with proteins like Filamin A, which can influence receptor signaling. idrblab.netgoogle.com Exploring whether SDZ-208-912 exhibits biased agonism—preferentially activating certain signaling pathways over others at the D2 receptor—could provide a more refined understanding of its action as a partial agonist.

Table 1: Receptor Binding Affinities and Biochemical Effects of SDZ-208-912

| Receptor/Process | Observed Affinity/Effect | Reference |

|---|---|---|

| Dopamine D2 Receptors | High Affinity | nih.gov |

| α2-Adrenergic Receptors | High Affinity | nih.gov |

| 5-HT1A Receptors | Lower Affinity | nih.gov |

| Striatal DOPA Formation (non-pretreated rats) | Elevated (similar to haloperidol) | nih.gov |

| γ-butyrolactone (GBL)-induced DOPA accumulation | Inactive (per se) | nih.gov |

Development and Application of Transgenic Animal Models for Specific Neurobiological Investigations

Preclinical research on SDZ-208-912 has traditionally utilized chemically-induced animal models, such as 6-hydroxydopamine-lesioned rodents, to simulate pathological states like Parkinson's disease. nih.gov While valuable, these models have limitations. The future of neuropharmacological investigation for compounds like SDZ-208-912 lies in the development and application of transgenic animal models. windows.net

Transgenic (knock-out/knock-in) rodent models offer the ability to study the function of specific genes and their protein products, mirroring human pathologies with greater precision. windows.netimrpress.com For SDZ-208-912 research, several types of transgenic models could be particularly insightful:

Humanized Receptor Models: Developing mice that express human variants of the dopamine D2, α2-adrenergic, or 5-HT1A receptors could provide more translationally relevant data on the compound's efficacy and binding profile. windows.net

Pathway-Specific Knock-Outs: To dissect the intracellular signaling contributions, models with targeted deletions of specific G-protein subunits or downstream effector proteins (e.g., glycogen (B147801) synthase kinase 3) could be employed. researchgate.net This would allow researchers to determine which pathways are essential for the compound's observed effects.

Disease-Specific Models: Transgenic models of schizophrenia or Parkinson's disease, which involve genetic mutations leading to specific neurobiological phenotypes, would be invaluable. imrpress.com Studying the effects of SDZ-208-912 in these models could clarify its potential therapeutic utility by observing how it modulates established disease-related pathways. imrpress.comnih.gov The use of CRISPR/Cas9 technology can accelerate the generation of these highly specific animal models. rogelcancercenter.org

Investigation of Long-Term Neurobiological Adaptations and Plasticity Induced by SDZ-208-912 Mesylate

A critical question in psychopharmacology is how the brain adapts to chronic drug exposure. For dopamine receptor partial agonists like SDZ-208-912, a key area of investigation is the phenomenon of receptor desensitization. google.com Studies have noted that some partial agonists can lose efficacy with repeated administration, a tolerance effect likely linked to adaptive changes in the target receptors or their signaling pathways. google.com Future long-term studies should systematically evaluate changes in dopamine receptor density, sensitivity, and G-protein coupling following chronic treatment with SDZ-208-912.

Beyond receptor desensitization, long-term administration may induce various forms of neuroplasticity. This could involve alterations in gene expression, leading to changes in the synthesis of proteins involved in neurotransmission and neuronal structure. Furthermore, investigating the compound's impact on adult neurogenesis and synaptic plasticity in key brain regions like the hippocampus and striatum could reveal novel mechanisms of action. scholaris.ca Research into potential epigenetic modifications, such as changes to histone deacetylase activity, could also provide insight into how the compound might produce lasting changes in neuronal function. scholaris.ca

Methodological Advancements in Preclinical Neuropharmacology Research

The characterization of SDZ-208-912 has been built upon a foundation of established preclinical methods, including in vitro receptor binding assays, biochemical measurements of dopamine metabolism, behavioral paradigms (e.g., conditioned avoidance), and electrophysiological recordings. nih.govnih.gov To build upon this, future research can incorporate more advanced and integrative methodologies.

Advanced In Vivo Imaging: Techniques such as positron emission tomography (PET) could be used to dynamically measure receptor occupancy in the brains of living animals, providing a clearer link between systemic administration and target engagement.

High-Throughput Screening: The use of small molecule chemical genetic screens on cultured neural stem cells could uncover previously unappreciated effects of SDZ-208-912 on cell differentiation and proliferation. scholaris.ca

Sophisticated Behavioral Analysis: Moving beyond simple locomotor tests, employing more complex behavioral paradigms that assess cognitive functions, social interaction, or anhedonia would provide a more comprehensive profile of the compound's effects, particularly in the context of modeling psychiatric disorders.

Electrophysiology in Awake Animals: While initial studies used anesthetized animals nih.gov, conducting single-unit recordings in awake, behaving animals would offer a more accurate depiction of how SDZ-208-912 modulates neuronal firing in response to specific stimuli or during particular behaviors. The assessment of spontaneous eye blink rate in primates is another specialized behavioral measure that has been used to differentiate the effects of direct-acting dopamine agonists. researchgate.net

By leveraging these advanced methods, future research can provide a more detailed and functionally relevant understanding of the neuropharmacology of this compound.

Q & A

Basic Research Questions

Q. What validated analytical methods are suitable for quantifying SDZ-208-912 mesylate in pharmaceutical formulations, and how do they compare in sensitivity?

- Methodological Answer : UV spectrophotometry (validated at 272–343 nm for gemifloxacin mesylate) and HPLC are robust for quantification. Key parameters include linearity (e.g., 2–10 µg/mL range), precision (RSD <2%), and specificity against excipients . Compare methods via statistical equivalence testing (e.g., ANOVA for inter-method variability) to ensure consistency in quality control.

Q. How can researchers optimize synthetic routes for this compound to minimize intermediate instability?

- Methodological Answer : Monitor reaction kinetics to identify unstable intermediates (e.g., mesylate precursors prone to cyclization, as seen in pyridinium derivatives ). Stabilize intermediates via temperature control (−20°C storage) or inert atmospheres. Confirm purity via NMR and mass spectrometry .

Q. What protocols ensure photostability of this compound during storage and handling?

- Methodological Answer : Conduct accelerated photostability studies under ICH Q1B guidelines using controlled light exposure (e.g., 1.2 million lux hours). Compare degradation products via HPLC-MS. Store lyophilized forms in amber vials at 4°C, as mesylates like osimertinib degrade rapidly under light .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action across experimental models?

- Methodological Answer : Use orthogonal assays (e.g., kinase inhibition profiling, RNA-seq) to validate target engagement. For example, imatinib mesylate’s efficacy in MYC-driven lymphoma was confirmed via in vitro cytotoxicity assays and in vivo tumor regression models . Cross-validate findings with siRNA knockdowns to isolate off-target effects.

Q. What experimental designs are optimal for assessing this compound’s pharmacokinetics in vivo?

- Methodological Answer : Employ staggered dosing regimens in rodent models (e.g., oral gavage vs. intraperitoneal injection ). Collect plasma/tissue samples at multiple timepoints for LC-MS/MS analysis. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human dosing, as done for eribulin mesylate .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity?

- Methodological Answer : Implement strict quality control (QC) protocols:

- Purity : >99% via HPLC with photodiode array detection .

- Bioactivity : Standardize cell-based assays (e.g., IC50 determination in target cell lines) with positive controls (e.g., deferoxamine mesylate in iron chelation assays ).

- Stability : Track degradation markers under stress conditions (heat, humidity) .

Q. What strategies mitigate off-target effects of this compound in preclinical studies?

- Methodological Answer : Use isoform-specific inhibitors (e.g., HDAC6-selective MPT0G211 mesylate ) as comparators. Profile off-target binding via chemoproteomics or thermal shift assays. For in vivo models, monitor biomarkers (e.g., serum creatinine for renal toxicity) and employ dose-escalation frameworks .

Methodological Challenges and Solutions

Q. How can contradictory data on this compound’s efficacy in different disease models be reconciled?

- Answer : Apply meta-analysis frameworks to aggregate data across studies. For example, in deferoxamine mesylate trials, heterogeneity in hematoma volume and administration timing required subgroup analysis . Use multivariate regression to adjust for confounding variables (e.g., genetic background, comorbidities).

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.